2-Acetyl-1-tetralone
Overview
Description
2-Acetyl-1-tetralone is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound exhibits keto-enol tautomerism, which is a dynamic equilibrium between two structural isomers, one containing a ketone and the other an alcohol group . This tautomerism has implications for its reactivity and interactions with other molecules, such as inclusion complexes with β-cyclodextrin .
Synthesis Analysis
The synthesis of 2-tetralone, a closely related compound to 2-acetyl-1-tetralone, has been achieved through a titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetal. This method demonstrates a highly efficient transformation involving several steps such as oxonium formation, intramolecular Friedel–Crafts alkylation, deethoxylation, and tautomerization . Although not directly synthesizing 2-acetyl-1-tetralone, this method could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 2-acetyl-1-tetralone has been investigated using 2D NMR spectroscopy. This technique has led to the complete assignment of its 13C and 1H NMR spectral data, confirming the existence of the compound in its endo-enolic form . The structure plays a crucial role in its reactivity and the formation of complexes with other molecules.
Chemical Reactions Analysis
The stereochemistry of reactions involving 2-acetyl-1-tetralone has been studied, particularly in the context of hydrogenation and hydrogenolysis. It was found that the acetoxyl group at the C-2 position hinders the adsorption of the carbonyl compounds on the catalyst during catalytic hydrogenation and exerts steric hindrance in the reduction with metal hydride complex . Additionally, the reactivity of Schiff bases of 1-tetralone with acid chlorides has been explored, leading to the stereoselective synthesis of β-lactams spiroannulated with the tetrahydronaphthalene ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetyl-1-tetralone have been studied through its interactions with β-cyclodextrin. The keto-enol equilibrium constants were determined by observing the UV-absorption spectrum and the rates of keto-enol tautomerization in neutral and acid medium. The study also measured the rates of nitrosation in acid medium under non-equilibrium conditions. It was found that the enol form of 2-acetyl-1-tetralone can form inclusion complexes with β-cyclodextrin, with the enol tautomer having a nearly 3-fold higher stability constant than the keto isomer . This suggests that the physical and chemical properties of 2-acetyl-1-tetralone are significantly influenced by its tautomeric forms and their interactions with other molecules.
Scientific Research Applications
Synthesis and Chemical Transformations
Intermediate for Synthesis of Receptor Antagonists : 6-Iodo-1-tetralone, a derivative of 2-Acetyl-1-tetralone, is an important intermediate in the synthesis of 5-HT6 receptor antagonists, synthesized through a five-step process involving acetylation and oxidation among others, yielding a total yield of 60% (Teng Da-wei, 2013).
Synthesis of Tetralone Derivatives : Tetralone scaffolds, including 2-Acetyl-1-tetralone derivatives, are crucial in organic synthesis due to their reactivity and suitability as starting materials for various synthetic heterocyclic compounds, pharmaceuticals, and biological activities (Bhagwati Gauni et al., 2021).
Cyclization and Tautomerization Reactions : In the synthesis of 2-tetralone, titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetal is an efficient method involving intramolecular Friedel–Crafts alkylation and tautomerization (Y. Hon & Rammohan Devulapally, 2009).
Formation of 1-Acetyl-2-tetralone : Intramolecular nucleophilic aromatic substitution reactions of (η6-arene)ruthenium complexes have been utilized to produce 1-acetyl-2-tetralone and related derivatives, which are amenable to further stereocontrolled elaboration (F. Pigge & Shiyue Fang, 2001).
Biological and Therapeutic Applications
Anti-Cancer Activity : 2-(3′,4′-Dimethoxybenzylidene)tetralone derivatives have shown potent anti-cancer activity against human breast cancer cells, demonstrating significant tubulin polymerization and inducing reactive oxygen species generation (Y. Gautam et al., 2016).
Resistance Reversal in Drug-Resistant Bacteria : 4‐Hydroxy‐α‐Tetralone and its derivatives have been investigated for their potential to reverse drug resistance in multi-drug-resistant Escherichia coli, showing inhibition of ATP-dependent efflux pumps (G. Dwivedi et al., 2014).
Antimicrobial Activity : Certain 2-benzylidene-1-tetralone analogues have been identified as potent and selective adenosine A1/A2a receptor antagonists, potentially useful for the treatment of neurological conditions (H. J. van Rensburg et al., 2019).
Induction of Apoptosis in Cancer Cells : Novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives have shown efficacy in inducing intrinsic apoptosis pathways in colon cancer HCT-116 cells, demonstrating potential as anti-cancer agents (A. Gamal-Eldeen et al., 2014).
Enantioseparation in Drug Development : Efficient enantioseparation of tetralone derivative enantiomers has been achieved, highlighting their importance in the development of new drugs for central nervous system disorders (Qiongwen Zhang et al., 2020).
Safety And Hazards
The safety symbols for 2-Acetyl-1-tetralone under the Globally Harmonized System (GHS) are GHS07 . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .
properties
IUPAC Name |
2-acetyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSELJBOMYPMBNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871271 | |
Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-1-tetralone | |
CAS RN |
17216-08-9 | |
Record name | 2-Acetyl-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17216-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017216089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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